Azide-SS-biotin
Description
Significance of Advanced Chemical Tools in Molecular and Cellular Research
The progression of molecular and cellular research is intrinsically linked to the evolution of sophisticated laboratory equipment and chemical tools. excedr.com These instruments and reagents are fundamental to the exploration and understanding of life at a molecular level, enabling scientists to isolate, analyze, and manipulate biological macromolecules like nucleic acids and proteins. excedr.com The use of advanced chemical tools allows for the study of biomolecules and their complex interactions within their native environments, providing insights into cellular processes. ornl.govgesundheitsindustrie-bw.de
Molecular tools are crucial for a range of applications, from engineering multi-enzyme pathways to optimizing entire genomes through diversity generation and screening. nih.gov Tools such as small-molecule probes can be designed to bind to specific proteins, helping to elucidate their function, alter their properties, or visualize their location within a cell. gesundheitsindustrie-bw.de This ability to manipulate and study biological processes at a chemical level has opened new avenues in basic research and biotechnology. gesundheitsindustrie-bw.deuni-due.de The development of specialized equipment, including advanced imaging systems like fluorescence and confocal microscopes, further enhances the ability of researchers to observe the intricate details of cells and molecules. excedr.com
Foundational Principles of Bioorthogonal Chemistry in Biological Systems
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netnews-medical.net Coined in 2003, the term "bioorthogonal" refers to a class of high-yielding, rapid, and selective reactions between functional groups that are mutually reactive but inert to the biological environment. news-medical.netescholarship.org These reactions are rooted in the principles of physical organic chemistry and are not typically found in biology. escholarship.orgnih.gov
Key tenets of bioorthogonal chemistry include:
High Selectivity: The reacting partners are chemoselective for each other, even in the complex milieu of a cell. escholarship.org
Biocompatibility: The reactants and products must be non-toxic and stable in aqueous environments at physiological pH and temperature. news-medical.netescholarship.org
Rapid Kinetics: Reactions must proceed quickly, even at the low concentrations often required for biological experiments. news-medical.netescholarship.org
Minimal Perturbation: The functional groups used should be small enough to avoid disrupting the structure or function of the biomolecule they are attached to. news-medical.net
This field has significant overlap with "click chemistry," which is characterized by modular, high-yielding reactions that are simple to perform. escholarship.orgnih.gov Common bioorthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligations. researchgate.netnih.govpcbiochemres.com These chemical strategies have become essential for a wide range of applications, including biomedical imaging, drug target identification, and studying biomolecules like glycans and lipids that are difficult to investigate with traditional methods. news-medical.netnih.gov
Overview of Azide-SS-Biotin as a Versatile Cleavable Conjugation Probe
This compound is a chemical compound that serves as a versatile tool in chemical biology, particularly in the fields of bioconjugation and proteomics. axispharm.combiorxiv.org It is classified as a cleavable biotinylation reagent, designed to enable the reversible labeling of biomolecules. axispharm.comalfa-chemistry.com This functionality is critical for applications where the recovery of the unmodified target molecule is required after purification or analysis. alfa-chemistry.comiris-biotech.de
The structure of this compound incorporates three key functional components:
An Azide (B81097) Group (-N3): This group facilitates covalent attachment to alkyne-containing molecules via "click chemistry," a bioorthogonal reaction known for its efficiency and specificity. axispharm.commedchemexpress.com
A Disulfide Linker (-S-S-): This bond within the spacer arm is the cleavable element of the reagent. axispharm.comthermofisher.com It can be broken under mild reducing conditions, for instance, using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). alfa-chemistry.comthermofisher.com This cleavage releases the biotin (B1667282) tag from the labeled biomolecule. biorxiv.orgthermofisher.com The mechanism involves a thiol-disulfide exchange reaction where a nucleophilic sulfur from the reducing agent attacks the disulfide bond. nih.gov
A Biotin Moiety: Biotin (Vitamin H) exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. thermofisher.cominterchim.fr This high-affinity binding is widely exploited for the detection, immobilization, and purification of biotinylated molecules. thermofisher.cominterchim.fr
This trifunctional design allows researchers to first label a target biomolecule (e.g., a protein or nucleic acid that has been metabolically engineered to contain an alkyne group) using the azide group. axispharm.compubcompare.ai The biotinylated target can then be captured and purified using streptavidin-coated beads. biorxiv.orgiris-biotech.de Finally, the purified molecule can be released from the beads by cleaving the disulfide bond, allowing for downstream analysis of the target in its native or near-native state. alfa-chemistry.comnih.govtum.de This cleavable feature overcomes the challenge posed by the strength of the biotin-streptavidin interaction, which requires harsh conditions for dissociation with non-cleavable linkers. sigmaaldrich.com
Table 1: Key Features of this compound
| Feature | Description | Reference |
|---|---|---|
| Azide Group | Enables specific and efficient conjugation to alkyne-modified biomolecules via click chemistry. | axispharm.com |
| Disulfide Linker | Allows for cleavage of the biotin tag from the target molecule under mild reducing conditions. | axispharm.comthermofisher.com |
| Biotin Moiety | Facilitates high-affinity capture and purification through its interaction with streptavidin. | thermofisher.cominterchim.fr |
| Cleavability | Enables the recovery of purified biomolecules, which is crucial for downstream applications like mass spectrometry. | alfa-chemistry.comnih.gov |
Table 2: Primary Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Protein Labeling | Tagging proteins for interaction studies and affinity purification. | axispharm.combiorxiv.org |
| Bioconjugation | Efficiently linking various biomolecules for labeling or therapeutic research. | axispharm.com |
| Proteomics | Used in activity-based protein profiling and the identification of post-translational modifications. | iris-biotech.denih.govresearchgate.net |
| Drug Delivery Research | Acts as a cleavable linker in the development of systems like antibody-drug conjugates (ADCs). | axispharm.commedchemexpress.comglpbio.com |
| Nucleic Acid Research | Labeling and isolating DNA or RNA for sequencing and mapping studies. | pubcompare.ainih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHTSPPRPEKSH-GVXVVHGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Mechanistic Principles of Azide Ss Biotin
Azide (B81097) Reactivity in Bioorthogonal Ligation
The azide group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. mdpi.comru.nl Its small size and stability in biological environments make it an ideal chemical handle for modifying biomolecules. ru.nlresearchgate.net Azide-SS-Biotin leverages the azide's unique reactivity to form stable covalent bonds with molecules containing a complementary functional group, primarily through cycloaddition reactions or Staudinger ligation. mdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for bioconjugation. mdpi.comcreative-biolabs.com This reaction involves the formation of a stable triazole ring from the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. mdpi.complos.org In the context of this compound, the azide group readily reacts with alkyne-modified biomolecules. medkoo.commedchemexpress.com
The reaction is prized for its high yield, specificity, and compatibility with aqueous environments, making it suitable for labeling complex biological molecules like proteins and nucleic acids. plos.orgnih.gov To prevent cellular toxicity associated with free copper ions, the reaction is often performed with ligands that chelate the copper(I) catalyst, enhancing its stability and protecting the biomolecules from damage. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Reactions
To circumvent the potential toxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. interchim.frresearchgate.net This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with an azide without the need for a metal catalyst. medchemexpress.cominterchim.fr The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition with the azide group of this compound. nih.gov
SPAAC is a powerful tool for in vivo labeling due to its bioorthogonality and the absence of a cytotoxic catalyst. interchim.frresearchgate.net The reaction is fast, highly specific, and proceeds efficiently at physiological temperatures, enabling the study of biological processes in their native environment. nih.gov
Disulfide Linker Functionality for Reversible Biotinylation
The disulfide bond (-S-S-) within the this compound molecule provides a crucial element of reversibility. axispharm.com This cleavable linker allows for the release of the biotinylated molecule from its streptavidin-biotin complex under specific conditions, a feature that is particularly advantageous in applications like affinity purification. thermofisher.comiris-biotech.de
Mechanisms of Reductive Cleavage of the Disulfide Bond
The disulfide bond is stable under typical physiological conditions but can be readily cleaved by reducing agents. thermofisher.com This reductive cleavage breaks the disulfide bond, separating the biotin (B1667282) tag from the labeled biomolecule. iris-biotech.de Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). medkoo.com
The general mechanism involves the nucleophilic attack of the reducing agent on one of the sulfur atoms of the disulfide bond, leading to the formation of two thiol groups. The choice of reducing agent and the reaction conditions can be optimized to ensure efficient cleavage without denaturing the target biomolecule.
| Reducing Agent | Typical Concentration | Notes |
| Dithiothreitol (DTT) | 50 mM | A strong reducing agent, commonly used for cleaving disulfide bonds in proteins. thermofisher.com |
| 2-Mercaptoethanol (BME) | 10 mM | Another widely used reducing agent, though it has a strong odor. thermofisher.com |
| Tris(2-carboxyethyl)phosphine (TCEP) | Varies | An odorless and more stable reducing agent that is effective over a wider pH range. medkoo.com |
Strategies for Controlled Release of Labeled Biomolecules
The ability to control the release of biotinylated molecules is essential for many downstream applications, such as mass spectrometry-based proteomics. nih.gov The disulfide linker in this compound is a key component of these controlled-release strategies. After the biotinylated biomolecule is captured on a streptavidin-coated solid support, the sample can be washed to remove non-specifically bound contaminants. iris-biotech.denih.gov
Subsequently, the addition of a reducing agent cleaves the disulfide bond, releasing the target molecule from the support while the biotin tag remains bound to the streptavidin. iris-biotech.de This ensures that the eluted sample is enriched for the biomolecule of interest and free from the biotin moiety, which could interfere with subsequent analyses. Other cleavable linker strategies have also been developed, including those sensitive to acid, light (photocleavable), or specific enzymes, offering a range of options for controlled release. nih.govresearchgate.net
Influence of Spacer Arm Design on Probe Performance
Steric hindrance can occur when the bulky avidin (B1170675) or streptavidin protein, which binds to biotin, is prevented from efficiently interacting with the biotinylated molecule due to proximity to the target molecule's surface. researchgate.net An appropriately designed spacer arm extends the biotin tag away from the target molecule, reducing this interference and improving the binding efficiency to avidin-coated supports. cephamls.com Research has shown that increasing the length of the spacer arm can dramatically improve the interaction between avidin and a biotinylated protein. researchgate.net For instance, studies comparing biotinylated probes with different linker lengths demonstrated that a probe with a medium-length polyethylene (B3416737) glycol (PEG) linker was more effective at isolating known binding proteins than probes with shorter or even longer linkers. tuat.ac.jp This highlights that an optimal, rather than maximal, linker length is key for efficient target capture. tuat.ac.jptheses.fr
The chemical makeup of the spacer arm is also crucial. Besides providing distance, it can be engineered to include specific functionalities, such as cleavable sites. This compound incorporates a disulfide bond (-S-S-) within its spacer arm. cephamls.commedkoo.com This bond is stable under normal conditions but can be readily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). cephamls.commedkoo.comnih.gov This cleavability allows for the gentle and efficient release of the captured biomolecules from the streptavidin affinity matrix, which is a significant advantage over the harsh, denaturing conditions required to break the strong streptavidin-biotin interaction. nih.govthermofisher.com
Table 1: Comparison of Biotinylation Reagents with Varied Spacer Arms This interactive table allows you to sort and filter data based on reagent properties.
| Reagent Name | Spacer Arm Length (Å) | Key Feature | Cleavable? |
|---|---|---|---|
| NHS-Biotin | 13.5 | Standard amine-reactive | No |
| NHS-LC-Biotin | 22.4 | Long-chain spacer | No |
| NHS-SS-Biotin | 24.3 | Disulfide bond | Yes |
| NHS-LC-LC-Biotin | 30.5 | Extra-long-chain spacer | No |
| NHS-PEG4-Biotin | 21.9 (approx.) | PEG spacer | No |
Data sourced from various scientific product descriptions. cephamls.com
Polyethylene glycol (PEG) is frequently incorporated into the spacer arms of biotinylation reagents to enhance their performance, particularly in aqueous biological environments. thermofisher.comthermofisher.com PEG is a non-toxic, non-immunogenic, and highly flexible polymer known for its hydrophilicity (water solubility). thermofisher.com
The inclusion of PEG chains in a biotinylation reagent offers several key advantages:
Enhanced Solubility: Many biotinylation reagents are inherently hydrophobic and require organic solvents like DMSO or DMF for dissolution before use in aqueous buffers. cephamls.comthermofisher.cn Incorporating PEG into the spacer arm significantly increases the water solubility of the entire probe. thermofisher.comhiyka.combroadpharm.com This is crucial for experiments involving biomolecules that are sensitive to organic solvents and for applications where the probe must remain soluble in physiological buffers.
Reduced Non-Specific Binding: The hydrophilic and flexible nature of PEG creates a hydrated shell around the probe. thermofisher.com This property helps to prevent non-specific hydrophobic interactions between the probe and other proteins or surfaces, leading to cleaner results in affinity-based assays. hiyka.comnih.gov
Improved Biocompatibility: PEG is considered biologically inert, meaning it generally does not interfere with cellular functions or trigger an immune response. thermofisher.com This makes PEG-containing probes highly suitable for use in live cells or in vivo studies. hiyka.com
Prevention of Aggregation: The attachment of PEGylated biotin tags to proteins can help prevent the aggregation of the labeled proteins during purification or long-term storage. thermofisher.com
Reagents like Biotin-PEG3-SS-azide combine the benefits of a PEG spacer with the cleavable disulfide bond and the azide group for click chemistry. broadpharm.commedchemexpress.comcreative-biolabs.com The PEG component ensures the probe is soluble and minimizes unwanted interactions, while the other functional groups provide the mechanisms for attachment and release. broadpharm.comcreative-biolabs.com The length of the PEG chain can be varied (e.g., PEG2, PEG3, PEG4) to optimize the probe for specific applications, balancing the need for solubility and reach with potential steric effects. tuat.ac.jpbroadpharm.com
Table 2: Properties of this compound Variants This interactive table allows you to sort and filter data based on compound properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C14H24N6O2S3 | 404.57 | Azide, Cleavable Disulfide Linker |
| Biotin-PEG3-SS-azide | C27H48N8O7S3 | 692.9 | Azide, PEG3 Spacer, Cleavable Disulfide |
| Biotin-PEG4-SS-Azide | C29H52N8O8S3 | 736.96 | Azide, PEG4 Spacer, Cleavable Disulfide |
Data sourced from various chemical suppliers. medkoo.combroadpharm.comaxispharm.comiris-biotech.de
Advanced Research Methodologies Employing Azide Ss Biotin
Proteomic Profiling and Interaction Mapping
Azide-SS-Biotin is a cornerstone reagent for proteomic profiling, enabling researchers to map complex protein-protein interactions and identify proteins within specific cellular contexts. Its application is central to enrichment strategies that isolate low-abundance proteins for subsequent analysis. The azide (B81097) group allows for its specific conjugation to alkyne-modified biomolecules through click chemistry, a highly efficient and bio-orthogonal reaction. axispharm.compharmaffiliates.commedchemexpress.com This precise labeling, combined with the biotin (B1667282) component, forms the basis of powerful purification and identification workflows.
Affinity Purification and Enrichment of Biotinylated Proteins
Affinity purification is a critical step in proteomic studies that leverages the strong and specific interaction between two molecules. In this context, the biotin tag introduced by this compound serves as a high-affinity handle for isolating the labeled biomolecules from complex mixtures like cell lysates. axispharm.comapexbt.com This enrichment is essential for detecting proteins that are otherwise difficult to identify due to low expression levels.
The foundation of the purification process is the extraordinarily strong non-covalent interaction between biotin and the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii. wikipedia.orgaatbio.com This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M. wikipedia.orgthermofisher.com This ensures that the binding is rapid, highly specific, and stable under a wide range of pH, temperature, and denaturing conditions. aatbio.comthermofisher.com
In a typical workflow, streptavidin is immobilized on a solid support, such as magnetic beads or agarose (B213101) resin. sigmaaldrich.com The cell lysate containing the this compound-labeled proteins is then incubated with these streptavidin-coated supports. The high affinity of the biotin-streptavidin interaction allows for the efficient capture and isolation of the biotinylated proteins, while non-biotinylated proteins are washed away. sigmaaldrich.comespci.fr Streptavidin is often preferred over avidin (B1170675) due to its lack of glycosylation and near-neutral isoelectric point, which results in lower non-specific binding. wikipedia.orgrockland.com
While the strength of the biotin-streptavidin bond is advantageous for capture, it presents a challenge for recovering the isolated proteins for further analysis. d-nb.info Eluting proteins under conditions that break this bond often requires harsh denaturants (e.g., SDS, urea) or extreme pH, which can interfere with downstream applications like mass spectrometry and functional assays. espci.frnih.govnih.gov
The key advantage of this compound lies in its cleavable disulfide (-S-S-) linker. axispharm.comalfa-chemistry.com This feature allows for the elution of captured proteins under mild conditions, preserving their integrity for subsequent analysis. The disulfide bond can be readily broken by introducing a reducing agent, which severs the connection between the biotin moiety (which remains bound to the streptavidin) and the captured biomolecule. This releases the target protein from the solid support without disrupting the robust biotin-streptavidin interaction. broadpharm.comthermofisher.combroadpharm.com This approach circumvents the need for harsh elution methods. thermofisher.com
| Elution Strategy | Mechanism | Conditions | Compatibility |
| Reducing Agents (for -S-S- linkers) | Cleavage of the disulfide bond within the this compound linker. | Mild conditions using agents like DTT, TCEP, or BME. alfa-chemistry.combroadpharm.combroadpharm.com | High compatibility with downstream analysis, including mass spectrometry and functional assays. espci.frd-nb.info |
| Denaturing Conditions | Disruption of the streptavidin-biotin interaction. | Harsh conditions, often involving heat and denaturants like SDS. nih.govgoogle.com | Often incompatible with functional assays and can complicate mass spectrometry sample preparation. espci.frnih.gov |
| Competitive Elution | Displacement of the biotinylated protein from streptavidin. | Requires a high concentration of free biotin and often heat. nih.govnih.gov | Can be effective but may require removal of excess biotin before further analysis. nih.gov |
This table summarizes various elution strategies for proteins captured via biotin-streptavidin affinity.
Streptavidin-Mediated Isolation of Conjugated Biomolecules
Mass Spectrometry-Based Identification of Target Proteins and Peptides
Following elution, the enriched proteins are identified and quantified using mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. This technology provides high-throughput identification of thousands of proteins from a complex sample. espci.frgoogle.com
The standard method for analyzing complex protein mixtures is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In this workflow, the eluted proteins are first enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides. This peptide mixture is then separated by high-performance liquid chromatography (HPLC) based on physicochemical properties like hydrophobicity. As the peptides elute from the chromatography column, they are ionized and introduced into the mass spectrometer.
The mass spectrometer performs two stages of analysis (MS/MS). In the first stage (MS1), the mass-to-charge ratios of the intact peptides are measured. In the second stage (MS2), specific peptides are selected, fragmented, and the mass-to-charge ratios of the resulting fragment ions are measured. The fragmentation pattern provides sequence information for the peptide. By searching these peptide sequences against protein databases, the original proteins in the sample can be definitively identified. espci.fracs.org On-bead digestion, where trypsin is added directly to the streptavidin beads after washing, is an alternative workflow that can streamline the process and minimize sample loss. espci.fr
Beyond simple identification, it is often crucial to quantify the relative or absolute abundance of the identified proteins between different experimental conditions. Several quantitative proteomic strategies can be integrated with the this compound workflow.
SILAC (Stable Isotope Labeling with Amino acids in Cell culture): This is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids (e.g., Arginine, Lysine). This results in two distinct cell populations where all proteins are labeled. The populations (e.g., control vs. treated) can be combined before cell lysis and affinity purification. In the mass spectrometer, the "light" and "heavy" versions of a peptide appear as a pair with a specific mass difference. The ratio of their signal intensities directly reflects the relative abundance of the protein between the two original samples.
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags): These are chemical labeling techniques that are applied to peptides after protein elution and digestion. Peptides from different samples are labeled with distinct isobaric tags. These tags have the same total mass, so identical peptides from different samples appear as a single peak in the MS1 scan. However, upon fragmentation in the MS2 scan, the tags release unique reporter ions of different masses. The relative intensities of these reporter ions are used to calculate the relative abundance of the peptide, and thus the protein, across the different samples.
| Method | Labeling Stage | Principle | Key Features |
| SILAC | In vivo (metabolic) | Incorporation of stable isotope-labeled amino acids into proteins during cell growth. | Highly accurate for relative quantification; samples are combined early in the workflow, minimizing experimental variability. |
| iTRAQ/TMT | In vitro (chemical) | Covalent labeling of peptides with isobaric chemical tags after protein digestion. | Allows for multiplexing (4-plex, 8-plex for iTRAQ; up to 18-plex for TMT); applicable to tissues and biofluids where metabolic labeling is not feasible. |
This table provides a comparative overview of major quantitative proteomic techniques compatible with this compound based workflows.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Proteome-Wide Analysis
Metabolic Labeling Techniques for Protein Synthesis and Turnover Studies
Metabolic labeling is a powerful strategy to investigate dynamic cellular processes by introducing bioorthogonally tagged building blocks into newly synthesized macromolecules. In the context of protein synthesis and turnover, non-canonical amino acids (ncAAs) containing unique chemical handles are used to tag proteins for subsequent detection and analysis. The compound this compound is a key reagent in this workflow, enabling the selective purification of these newly synthesized proteins. It features a biotin group for high-affinity capture with streptavidin, an azide moiety for bioorthogonal ligation, and a cleavable disulfide (SS) linker, which allows for the mild elution of captured proteins, preserving their integrity for downstream analysis.
Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a widely used method for labeling and identifying newly synthesized proteins within a complex proteome. gbiosciences.comresearchgate.net The technique is predicated on the cellular incorporation of ncAAs, which serve as surrogates for their canonical counterparts during protein translation. nih.gov These ncAAs are equipped with a bioorthogonal chemical reporter group, such as an azide or an alkyne, which is absent in natural biological systems. nih.govacs.org This unique chemical handle allows for the specific and covalent attachment of a probe, like this compound, through a highly selective reaction known as click chemistry. gbiosciences.comresearchgate.net
The BONCAT workflow typically involves two main steps. First, cells or organisms are cultured in a medium where a canonical amino acid, most commonly methionine, is replaced by an ncAA analog. researchgate.net Second, the cells are lysed, and the azide- or alkyne-labeled proteins are chemoselectively ligated to a corresponding alkyne- or azide-containing reporter tag. thermofisher.com When an azide-bearing ncAA is used, an alkyne-functionalized biotin tag is employed for detection and purification. Conversely, if an alkyne-bearing ncAA is incorporated, an azide-containing tag like this compound is used. oup.com The biotinylated proteins can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry. nih.gov The cleavable disulfide bond in this compound is particularly advantageous, as it allows for the release of the captured proteins from the streptavidin resin under mild reducing conditions, facilitating their analysis. oup.com
Homopropargylglycine (HPG) and Azidohomoalanine (AHA) Incorporation
The most frequently used methionine analogs in BONCAT are L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG). researchgate.netplos.org Both are recognized by the endogenous methionyl-tRNA synthetase and are incorporated into nascent polypeptide chains in place of methionine. nih.govplos.org
Azidohomoalanine (AHA): AHA contains an azide group. lumiprobe.com Proteins that have incorporated AHA can be detected and purified by reaction with an alkyne-containing probe, such as an alkyne-biotin derivative, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. nih.govpnas.org Studies have shown that AHA incorporation is not toxic to cells and does not significantly alter the rates of global protein synthesis or degradation. pnas.orgpnas.org
Homopropargylglycine (HPG): HPG contains a terminal alkyne group. researchgate.net Following its incorporation into newly synthesized proteins, the alkyne handle can be covalently linked to an azide-containing reporter molecule, such as this compound. helsinki.fi This reaction allows for the selective tagging and subsequent enrichment of the HPG-labeled proteome. oup.com The choice between AHA and HPG can depend on experimental conditions; for instance, HPG has been noted for its stability in acidic conditions where the azide group of AHA might be less stable. helsinki.fi
The combination of ncAA incorporation and click chemistry provides a robust platform for studying protein dynamics. For example, researchers have used this method to compare proteome variability, visualize protein synthesis in specific cell types, and measure the turnover rates of proteins in various biological contexts, from cultured cells to whole organisms. gbiosciences.comresearchgate.nettcichemicals.com
Proximity Labeling for Localized Interactome Mapping
Proximity labeling (PL) has emerged as a powerful technology for identifying weak and transient protein-protein interactions and mapping the protein composition of specific subcellular compartments in living cells. nih.govfrontiersin.org This approach utilizes a promiscuous labeling enzyme fused to a protein of interest (the "bait"). biorxiv.org When activated, the enzyme generates short-lived, reactive species that diffuse and covalently tag nearby proteins (the "prey") with a small molecule reporter, typically biotin. biorxiv.orgmdpi.com These biotinylated proteins can then be isolated under stringent conditions using streptavidin affinity purification and identified by mass spectrometry. mdpi.com this compound can be utilized in certain PL strategies, particularly those involving photo-activation or as a cleavable alternative to standard biotin probes.
Enzyme-Mediated Proximity Biotinylation (e.g., BioID, APEX)
Two of the most prominent enzyme-based PL methods are BioID and APEX. researchgate.net
BioID (Proximity-Dependent Biotin Identification): This method employs a mutated E. coli biotin ligase, BirA, which promiscuously generates reactive biotinoyl-5'-AMP. nih.govharvard.edu This activated biotin molecule has a relatively long half-life, allowing it to diffuse from the BirA active site and covalently attach to accessible lysine (B10760008) residues on proximal proteins. nih.govresearchgate.net The development of newer versions like TurboID and miniTurboID has significantly improved labeling efficiency and kinetics, reducing the required labeling time from many hours to as little as 10 minutes. mdpi.comnih.gov While standard biotin is the primary substrate, cleavable versions like SS-Biotin have been reported to facilitate the analysis of captured proteins. acs.org
APEX (Engineered Ascorbate Peroxidase): APEX is a peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol (also known as biotin-tyramide) into a highly reactive, short-lived phenoxyl radical. mdpi.comnih.gov This radical then covalently tags electron-rich amino acids, such as tyrosine, on nearby proteins. mdpi.comnih.gov The reaction is very rapid, typically completed within one minute, offering high temporal resolution. mdpi.com While biotin-phenol is the standard substrate, other probes like fluorescein-aryl azide or biotin-aryl azide have been used in related HRP-mediated labeling techniques, highlighting the utility of azide-containing probes in peroxidase-based PL. frontiersin.orgharvard.edu
| Feature | BioID (including TurboID) | APEX/APEX2 |
| Enzyme | Mutated Biotin Ligase (BirA*, TurboID) | Engineered Ascorbate Peroxidase |
| Substrate(s) | Biotin, ATP | Biotin-Phenol, H₂O₂ |
| Reactive Intermediate | Biotinoyl-5'-AMP | Biotin-Phenoxyl Radical |
| Labeled Residues | Lysine | Tyrosine and other electron-rich amino acids |
| Labeling Time | 10 minutes to 24 hours | < 1 minute to 3 minutes |
| Temporal Resolution | Lower | Higher |
Photoproximity Labeling Strategies
Photoproximity labeling (PPL) offers enhanced spatiotemporal control over protein labeling by using light to trigger the generation of reactive species. In this approach, a photosensitizer or photocatalyst is localized to a specific protein or cellular region. salilab.org Upon light irradiation, the photocatalyst activates a probe, which then forms a covalent bond with adjacent biomolecules.
Aryl azides are a class of photoreactive groups used in PPL. When exposed to UV or visible light, an aryl azide generates a highly reactive nitrene intermediate. This nitrene can then react with a variety of chemical bonds in proximal proteins, resulting in their covalent labeling. Probes like Aryl-azide-biotin are employed in these strategies. salilab.org The use of this compound in this context would confer the additional benefit of a cleavable linker, simplifying downstream processing of the captured proteins. Different photoreactive probes, such as those containing diazirine groups, can also be used, which generate even more reactive carbene species upon photoactivation. nih.govsalilab.org
Spatial Resolution and Labeling Radius Considerations
The spatial resolution of a proximity labeling experiment—that is, the precision with which it maps the immediate environment of the bait protein—is determined by the labeling radius. This radius is influenced by the half-life of the reactive species generated by the enzyme or photocatalyst. salilab.org
BioID/TurboID: The biotin-5'-AMP intermediate generated by biotin ligases has a half-life on the order of minutes in aqueous solution, though this is likely shorter in the crowded cellular environment. acs.org The estimated labeling radius for BioID is approximately 10 nm. nih.gov
APEX: The biotin-phenoxyl radical produced by APEX has a very short half-life (<1 ms), which theoretically confines its diffusion. nih.gov This results in a labeling radius estimated to be around 20 nm. nih.gov
Photoproximity Labeling: The labeling radius in PPL can be tuned by the choice of the photoreactive probe. salilab.org Diazirine-based probes generate highly reactive carbenes with very short half-lives, leading to a smaller labeling radius (can be ~4 nm to 50 nm). nih.gov Aryl azide probes generate nitrenes with a longer lifetime, resulting in a larger labeling radius, estimated to be in the range of 50-100 nm.
This variability allows researchers to select a method that best suits the scale of the biological question being investigated, from mapping direct protein complexes to characterizing broader subcellular neighborhoods. salilab.org
| Proximity Labeling Method | Reactive Intermediate | Estimated Labeling Radius | Key Features |
| BioID | Biotinoyl-5'-AMP | ~10 nm nih.gov | Labels lysines; long labeling time. |
| APEX | Biotin-Phenoxyl Radical | ~20 nm nih.gov | Labels tyrosines; very fast labeling time. |
| Photoproximity (Diazirine) | Carbene | ~4-50 nm nih.gov | Light-activated; high reactivity; small radius. |
| Photoproximity (Aryl Azide) | Nitrene | ~50-100 nm | Light-activated; larger labeling radius. |
Cross-Linking Mass Spectrometry (XL-MS) for Protein Structural Insights
In Vivo and In Vitro Cross-Linking Applications
Nucleic Acid Labeling and Functional Studies
The principles of bioorthogonal chemistry and affinity enrichment enabled by this compound extend to the study of nucleic acids. By introducing alkyne-modified nucleotides into DNA and RNA, researchers can tag and isolate these molecules along with their interacting partners to investigate fundamental processes like replication, repair, and gene regulation.
The study of DNA replication and repair has been revolutionized by the use of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). mdpi.com When supplied to cells, EdU is incorporated into newly synthesized DNA. The ethynyl (B1212043) group of EdU serves as a handle for click chemistry. By adding this compound, the nascent DNA becomes biotinylated. mdpi.comnih.gov
This labeling strategy is central to techniques like iPOND (isolation of proteins on nascent DNA), which allows for the identification of proteins associated with replication forks. nih.gov Following EdU labeling and click-conjugation to this compound, the DNA is sheared, and the biotin-tagged fragments of nascent DNA are isolated using streptavidin beads. The associated proteins, which can be cross-linked to the DNA, are then identified by mass spectrometry. mdpi.com
Similarly, the SIRF (in situ analysis of protein interactions at DNA replication forks) assay uses the same EdU and this compound chemistry to visualize protein-DNA interactions at the single-cell level using proximity ligation assays. nih.govplos.org The cleavable nature of the SS-linker in this compound can be advantageous for releasing the DNA-protein complexes for certain downstream analyses. uni-muenchen.de
Understanding which proteins interact with specific RNA molecules is key to deciphering the mechanisms of post-transcriptional gene regulation. Methods such as CARIC (click chemistry-assisted RNA interactome capture) and RICK (RNA interactome using click chemistry) leverage metabolic labeling of RNA with alkyne-containing nucleoside analogs like 5-ethynyl-uridine (EU). researchgate.netmdpi.com
In this approach, cells are cultured with EU, which is incorporated into newly transcribed RNA. The alkyne-modified RNA can then be covalently tagged with this compound via click chemistry. researchgate.netuzh.ch This allows for the affinity purification of the RNA and its associated RNA-binding proteins (RBPs). mdpi.com The disulfide linker of this compound enables the gentle elution of the captured RNP complexes, which is crucial for the subsequent identification of both the RNA and protein components. This approach has been used to identify hundreds of RBPs, including many novel ones, and to map their association with various classes of RNA. mdpi.com Furthermore, proximity labeling techniques, where a labeling enzyme is targeted to a specific RNA or subcellular location, can also employ biotin-azide reagents to tag and identify nearby RNAs and proteins, providing insights into RNA localization and the composition of ribonucleoprotein complexes. nih.govmdpi.comoup.com
Investigation of DNA Replication and Repair Mechanisms (e.g., EdU-based Assays)
Glycobiology and Glycomics Applications
The study of glycans—complex carbohydrates that play vital roles in cellular communication, recognition, and disease—has been significantly advanced by tools that allow for their visualization and characterization in a biological context. This compound, in conjunction with metabolic labeling strategies, has become an important reagent in this field. nih.govmdpi.com
Metabolic glycoengineering is a powerful technique used to introduce chemically-functionalized, non-natural monosaccharides into cellular glycan structures. acs.orguni-konstanz.de This process leverages the cell's own biosynthetic pathways. nih.gov Researchers introduce precursor sugar molecules that have been synthetically modified to contain a bioorthogonal chemical reporter, such as an azide group. nih.gov These azido (B1232118) sugars are taken up by cells, processed by the glycosylation machinery, and incorporated into various glycoconjugates, including glycoproteins and glycolipids. uni-konstanz.deresearchgate.net
Once the cell surface is decorated with these azide-modified glycans, they become available for covalent ligation with probes bearing a complementary reactive group. nih.gov For instance, if an alkyne-functionalized probe is used, this compound can be employed to subsequently tag these molecules. However, a more common strategy in metabolic glycoengineering involves introducing azido sugars and then detecting them with an alkyne-containing biotin probe. biorxiv.org The fundamental principle remains the use of a bioorthogonal pair to tag glycans for study.
Several azido sugars have been developed to probe different glycosylation pathways. The choice of azido sugar determines which class of glycans will be labeled. nih.gov For example, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is a widely used precursor for metabolically labeling sialic acid residues. nih.govnih.govresearchgate.net Studies have shown that for effective labeling of monoclonal antibodies in CHO cells, concentrations of Ac₄ManNAz above 100 μM are often necessary to observe the resulting azido-sialic acid (SiaNAz) by mass spectrometry. researchgate.net Similarly, peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) is used to label O-GalNAc glycans, a key modification in mucin-type O-glycosylation. biorxiv.orgmdpi.com
| Azido Sugar Precursor | Target Glycan Type | Common Applications |
| Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | Sialic Acid (SiaNAz) | Labeling terminal sialoglycans on cell surface glycoproteins. nih.govnih.gov |
| Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) | N-acetylgalactosamine (GalNAz) | Probing mucin-type O-glycosylation and O-GalNAc-modified proteins. mdpi.comresearchgate.net |
| Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) | N-acetylglucosamine (GlcNAz) | Labeling O-GlcNAc modified proteins in the nucleus and cytoplasm. nih.govmdpi.com |
This table summarizes common azido sugar precursors used in metabolic glycoengineering to target specific glycan pathways for subsequent bioorthogonal labeling.
Following the metabolic incorporation of azide-functionalized sugars into glycans, a probe containing a complementary bioorthogonal handle is used for detection and analysis. mdpi.com While this compound contains an azide, in this context, it is typically an alkyne-functionalized version, such as an Alkyne-SS-Biotin, that reacts with the azide-modified glycans on the cell surface. This reaction is most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). acs.orgmedchemexpress.com
The biotin tag serves as a powerful epitope for affinity-based applications. mdpi.com For glycan imaging, cells with biotinylated glycans can be stained with fluorescently labeled streptavidin and visualized by microscopy. nih.govru.nl This allows for the spatial and temporal tracking of specific glycan populations within cells and even in living organisms like zebrafish. nih.govresearchgate.net
For glycoproteome analysis, the biotin handle enables the enrichment of tagged glycoproteins from complex cell lysates using streptavidin-coated beads. nih.govnih.gov This step is crucial for identifying and quantifying changes in the glycoproteome associated with different cellular states or diseases. The cleavable disulfide linker in this compound (or its alkyne equivalent) is particularly advantageous here. After the glycoproteins are captured and purified, they can be released from the streptavidin beads by adding a mild reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), which cleaves the disulfide bond. nih.gov This elution method is gentle and avoids the harsh conditions required to disrupt the strong biotin-streptavidin interaction, preserving the integrity of the proteins for downstream analysis by mass spectrometry. nih.govresearchgate.net This strategy, combining metabolic labeling with cleavable biotin probes, has been successfully used to identify hundreds of cell-surface glycoproteins. nih.gov
Metabolic Engineering of Glycan Biosynthesis Pathways
Small Molecule Target Identification in Chemical Biology
Identifying the cellular protein targets of bioactive small molecules, such as drugs or natural products, is a critical and challenging step in drug discovery and chemical biology. nih.gov Affinity-based protein profiling (ABPP) has emerged as a powerful strategy for this purpose, and this compound is a key reagent in many ABPP workflows. malariaworld.orgmdpi.com
The core of the ABPP strategy is the design of a chemical probe based on the small molecule of interest. mdpi.com To minimize structural changes that could disrupt the molecule's binding activity, a small, minimally perturbing reactive handle is incorporated into its structure. nih.govnih.gov A terminal alkyne group is an ideal choice for this purpose. nih.gov In addition to the alkyne handle, the probe is typically equipped with a photoreactive group, such as a diazirine or benzophenone. acs.orgclockss.org
The workflow involves incubating the photo-affinity probe with live cells or cell lysates. The probe binds non-covalently to its protein targets. Subsequent exposure to UV light activates the photoreactive group, which then forms a stable, covalent bond with the target protein. acs.orgclockss.org After this photo-cross-linking step, the cell lysate is treated with this compound. malariaworld.org The azide group on the this compound molecule reacts with the alkyne handle on the probe via a CuAAC "click" reaction. mdpi.com This efficiently attaches a biotin tag to the probe-protein complex, enabling its subsequent purification. malariaworld.orgmdpi.com This two-step approach is often preferred over using a probe that already contains a bulky biotin tag, as the smaller alkyne group is less likely to interfere with probe binding or cell permeability. nih.govnih.gov
| Probe Component | Function | Example |
| Ligand | Binds specifically to the target protein(s). | A known drug, natural product, or fragment. |
| Photoreactive Group | Forms a covalent bond with the target upon UV activation. | Diazirine, Benzophenone, Aryl Azide. acs.orgclockss.org |
| Bioorthogonal Handle | Allows for the attachment of a reporter tag post-cross-linking. | Terminal Alkyne. nih.gov |
| Reporter Tag Reagent | Reacts with the handle to label the complex for purification. | This compound. axispharm.com |
This table outlines the essential components of a typical photo-affinity probe used in conjunction with this compound for small molecule target identification.
Ligand-target deconvolution is the process of isolating and identifying the proteins that have been covalently labeled by the affinity probe. nih.govresearchgate.net After the probe-target complexes are tagged with this compound, they are enriched from the total proteome using streptavidin-coated affinity resins. mdpi.com The high affinity of the biotin-streptavidin interaction ensures efficient capture of the labeled proteins, while unbound proteins are washed away. mdpi.com
The cleavable disulfide linker of this compound is again a critical feature for successful target identification. nih.gov Eluting the captured proteins from the streptavidin resin using mild reducing agents allows for their recovery without the need for harsh, denaturing conditions that could interfere with subsequent mass spectrometry (MS) analysis. researchgate.net The released proteins are then typically digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity. malariaworld.org This streamlined workflow, from probe labeling to MS identification, has enabled the deconvolution of targets for a wide range of small molecules, including kinase inhibitors and natural products. malariaworld.orgacs.org
A crucial step in target identification is to validate that the interaction between the probe and the identified protein is specific and occurs at the same binding site as the original, unmodified small molecule. researchgate.net This is often accomplished using a competitive binding assay.
In this experimental setup, the cell lysate is pre-incubated with an excess of the original, unmodified small molecule (the "competitor") before the alkyne-containing photo-affinity probe is added. mdpi.comresearchgate.net If the probe and the competitor bind to the same site on the target protein, the competitor will occupy the site and prevent the probe from binding. As a result, after photo-cross-linking and the addition of this compound, there will be a significant reduction in the amount of biotinylated target protein captured by the streptavidin resin compared to a control sample without the competitor. mdpi.com This reduction in signal, which can be quantified by methods like western blotting or quantitative mass spectrometry, provides strong evidence that the probe is binding to its intended target in a specific and competitive manner. researchgate.net This validation step is essential to distinguish true targets from proteins that may have been non-specifically labeled. researchgate.net
Ligand-Target Deconvolution Strategies
Engineering of Targeted Protein Degradation Systems (e.g., PROTACs)
The field of targeted protein degradation has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is not merely a spacer but a critical element that dictates the molecule's solubility, cell permeability, and ability to form a stable and productive ternary complex. Advanced chemical tools like this compound are instrumental in the rational design and mechanistic evaluation of these complex molecules.
Integration of this compound in PROTAC Linker Design
This compound is a versatile chemical tool that integrates multiple functionalities into a single entity, making it highly valuable for the modular construction of PROTACs. Its structure typically consists of a terminal azide group, a cleavable disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin handle. broadpharm.com Each component serves a distinct and crucial purpose in the design and synthesis of PROTACs.
The terminal azide group is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com These reactions are known for their high efficiency, selectivity, and biocompatibility. nih.gov In PROTAC synthesis, a researcher can separately prepare an alkyne-modified ligand for the target protein and an azide-modified E3 ligase ligand (or vice versa). The this compound linker can then be "clicked" onto one of the ligands, creating an intermediate that is subsequently joined to the second ligand. This modular approach significantly streamlines the synthesis process, enabling the rapid generation of PROTAC libraries with variations in linker length, composition, and attachment points for optimization studies. nih.gov
The disulfide (SS) bond incorporated within the linker acts as a bioreducible cleavage site. targetmol.com This feature leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is approximately 1000-fold higher inside the cell (1-10 mM) than outside (~5 µM in blood). Consequently, a PROTAC linked with this compound remains stable in circulation, but upon entering the cell, the disulfide bond can be cleaved by the high concentration of GSH. biochempeg.com This intracellular cleavage can be strategically used to release the active PROTAC from a larger delivery system or to design PROTACs that become activated within the target cellular compartment.
The integrated PEG chain serves to enhance the physicochemical properties of the resulting PROTAC, primarily by increasing its water solubility and potentially improving its pharmacokinetic profile. broadpharm.com
Table 1: Functional Components of this compound in PROTAC Linker Design
| Component | Function in PROTAC Design | Mechanism of Action |
|---|---|---|
| Azide (N₃) Group | Enables modular synthesis | Participates in highly efficient and selective "click chemistry" reactions (e.g., CuAAC, SPAAC) with alkyne-functionalized binding ligands. medchemexpress.comnih.gov |
| Disulfide (-S-S-) Bond | Provides a cleavable element | Undergoes reduction in the high-glutathione environment of the cell cytoplasm, leading to linker cleavage. nih.gov |
| Biotin | Serves as an affinity tag | Forms a high-affinity, non-covalent interaction with streptavidin for purification and analysis. nih.govacs.org |
| PEG Spacer | Improves physicochemical properties | Increases the hydrophilicity and aqueous solubility of the PROTAC molecule. broadpharm.com |
Methodological Contributions to Degradation Mechanism Studies
Understanding the precise mechanism of action of a novel PROTAC is essential for its development as a therapeutic agent. This includes confirming the formation of the ternary complex (target protein-PROTAC-E3 ligase), identifying the specific E3 ligase involved, and verifying the subsequent ubiquitination of the target protein. This compound provides a powerful methodological framework, often described as a "catch and release" strategy, to investigate these critical events. nih.govresearchgate.net
In this approach, a PROTAC is synthesized using an this compound linker. The biotin component functions as the "catch" mechanism. It serves as a high-affinity handle that allows for the efficient isolation of the PROTAC and any associated proteins from a complex cell lysate using streptavidin-coated beads. nih.govacs.org After treating cells with the biotinylated PROTAC, researchers can lyse the cells and incubate the lysate with streptavidin beads, effectively pulling down the PROTAC-protein complexes.
The "release" part of the strategy relies on the cleavable disulfide bond. targetmol.com Once the complexes are immobilized on the beads and washed to remove non-specific binders, the captured proteins can be gently eluted by adding a mild reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). targetmol.comnih.gov This cleaves the disulfide bond, freeing the protein complexes from the biotin tag, which remains bound to the streptavidin beads. This mild elution is crucial as it preserves the integrity of the protein complexes for subsequent analysis.
The released proteins can then be identified and quantified using highly sensitive techniques like mass spectrometry. nih.govnih.gov This workflow enables researchers to:
Confirm Ternary Complex Formation: By identifying both the target protein and the specific E3 ligase (e.g., Cereblon, VHL) in the eluate, researchers can confirm that the PROTAC successfully brings the two proteins together.
Identify Off-Targets: The analysis can reveal other proteins that non-specifically interact with the PROTAC, providing crucial information about its selectivity.
Analyze Post-Translational Modifications: Advanced mass spectrometry techniques can identify ubiquitin remnants on the recovered target protein, providing direct evidence of PROTAC-induced ubiquitination.
Table 2: Example Research Findings from a PROTAC Pull-Down Experiment Using this compound This table illustrates hypothetical data from an experiment designed to validate the mechanism of a new PROTAC ("Degrader-X") targeting BRD4.
| Protein Identified in Eluate | Function | Significance of Finding |
| BRD4 | Target Protein | Confirms that Degrader-X successfully binds to its intended target within the cell. |
| Cereblon (CRBN) | E3 Ligase Substrate Receptor | Indicates that Degrader-X functions by recruiting the CRBN E3 ligase to form a ternary complex. |
| DDB1 | Component of CRBN E3 Ligase Complex | Further confirms the recruitment of the functional CUL4-DDB1-CRBN E3 ligase complex. |
| Ubiquitin | Post-translational Modifier | Presence of ubiquitin confirms the downstream ubiquitination activity of the recruited E3 ligase. |
This powerful combination of affinity capture and conditional release makes this compound an invaluable tool for elucidating the complex molecular mechanisms that underpin targeted protein degradation.
Challenges and Future Perspectives in Azide Ss Biotin Research
Enhancement of Labeling Efficiency and Specificity in Complex Biological Matrices
A primary challenge in utilizing Azide-SS-Biotin lies in achieving high labeling efficiency and specificity, particularly within the crowded and complex environment of a cell or biological lysate. The azide (B81097) group of this compound is typically reacted with an alkyne-modified biomolecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
Challenges:
Reaction Kinetics: The rate of the click reaction can be a limiting factor, especially when dealing with low-abundance biomolecules. In CuAAC, the copper catalyst can be toxic to cells, limiting its application in living systems. mdpi.com While SPAAC avoids copper, the reaction rates can be slower. rsc.org
Steric Hindrance: The accessibility of the alkyne handle on the target biomolecule can be hindered by the surrounding protein structure or other cellular components, leading to incomplete labeling. The size of the this compound reagent itself, particularly with PEG linkers designed to increase solubility, can also contribute to steric challenges. sigmaaldrich-jp.com
Off-Target Labeling: In CuAAC, the copper catalyst can sometimes promote side reactions with other functional groups in proteins, such as cysteine residues, leading to non-specific labeling. nih.gov
Future Directions:
Improved Catalysts and Ligands: For CuAAC, the development of new copper-stabilizing ligands that are less toxic and more efficient will be crucial for in vivo applications. mdpi.com
Optimized Cyclooctynes: For SPAAC, the design of novel cyclooctynes with increased ring strain can accelerate reaction kinetics without compromising stability. rsc.org
Trifunctional Probes: The use of trifunctional reagents that include a fluorophore in addition to the azide and biotin (B1667282) can help visualize and confirm labeling efficiency before proceeding to enrichment steps. researchgate.net
Strategies for Minimizing Non-Specific Interactions and Background Labeling
A significant hurdle in any affinity purification technique is the presence of non-specifically bound proteins that co-purify with the target of interest, leading to a high background and false-positive identifications.
Challenges:
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the streptavidin-coated beads used for enrichment through hydrophobic or electrostatic interactions. aatbio.com
Endogenous Biotinylated Proteins: Cells naturally contain a small population of biotinylated proteins that will be captured by streptavidin beads, contributing to the background. acs.org
Future Directions:
Blocking Agents: The use of blocking agents like bovine serum albumin (BSA) or serum from the same species as the secondary antibody can help to saturate non-specific binding sites on the beads and reduce background. aatbio.combio-rad-antibodies.com It is important to avoid using milk as a blocking agent in biotin-avidin systems as it contains endogenous biotin. bio-rad-antibodies.com
Stringent Wash Buffers: Optimizing the composition of wash buffers is critical. Increasing salt concentration can disrupt electrostatic interactions, while the inclusion of non-ionic detergents can minimize hydrophobic interactions. aatbio.com Adjusting the pH of the buffer to match the isoelectric point of the target protein can also help reduce non-specific binding. aatbio.com
Bioorthogonal Conjugation-Assisted Purification (BCAP): This method utilizes Staudinger ligation to label and isolate surface-associated proteins, which helps to minimize the binding of endogenous biotin-associated proteins from the cytoplasm. acs.org
Innovations in Cleavage Chemistries for Controlled Release
While the disulfide bond in this compound offers a convenient cleavage strategy, there is ongoing research into alternative cleavable linkers to provide more control and versatility. The harsh conditions required to dissociate the biotin-streptavidin bond necessitate the use of such cleavable linkers for the recovery of labeled proteins. researchgate.net
Challenges:
Incomplete Cleavage: The efficiency of disulfide bond reduction can be variable, leading to incomplete release of the captured biomolecules.
Compatibility with Downstream Analysis: The reducing agents used for cleavage, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), may interfere with subsequent analytical techniques like mass spectrometry.
Future Directions:
Photocleavable Linkers: Incorporating photocleavable groups into the linker allows for release of the target molecule upon exposure to light of a specific wavelength, offering precise temporal control. biorxiv.orgacs.org
Chemically Cleavable Linkers: Linkers based on the Dde protecting group can be cleaved under mild conditions using hydrazine, providing an alternative to disulfide reduction. iris-biotech.dersc.org Other strategies include acid-cleavable linkers. sigmaaldrich-jp.com
Enzyme-Cleavable Linkers: Designing linkers with specific enzyme recognition sites, such as a masked trypsin cleavage site, allows for enzymatic release of the target. This can also be advantageous for mass spectrometry-based proteomics by removing the bulk of the tag during sample preparation. researchgate.netrsc.org
Integration with Emerging High-Throughput and Single-Cell Omics Technologies
The application of this compound is expanding from traditional proteomic studies to more advanced high-throughput and single-cell analyses.
Challenges:
Miniaturization and Automation: Adapting the multi-step workflow of labeling, enrichment, and cleavage for high-throughput formats, such as 96-well plates, requires robust and automated protocols. nih.gov
Sensitivity for Single-Cell Analysis: The amount of starting material in single-cell studies is extremely limited, demanding highly efficient labeling and enrichment to detect and quantify proteins of interest.
Future Directions:
Automated Enrichment Platforms: The development of automated systems using magnetic streptavidin beads or streptavidin cartridges can significantly increase the throughput and reproducibility of enrichment workflows. nih.govbiorxiv.orgacs.org
Enhanced Sensitivity: Combining this compound labeling with proximity ligation assays (PLA) or signal amplification strategies can enhance the detection sensitivity required for single-cell analysis.
Multiplexing with Isobaric Tags: The development of novel isobaric tags that incorporate a biotin moiety and an azide group allows for multiplexed quantitative proteomics, enabling the simultaneous analysis of multiple samples. google.com
Advancement of Quantitative Methodologies for Comprehensive Biological Insights
Moving beyond simple identification, a major focus is on the accurate quantification of labeled biomolecules to understand dynamic cellular processes.
Challenges:
Variability in Enrichment: The efficiency of streptavidin pulldown can vary between samples, making direct quantitative comparisons challenging.
Quantification Accuracy: Ensuring that the detected signal in mass spectrometry or other analytical methods accurately reflects the abundance of the target biomolecule requires robust quantitative strategies.
Future Directions:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Combining metabolic labeling with "heavy" and "light" amino acids (SILAC) with azide-based tagging allows for accurate relative quantification of enriched proteins between different experimental conditions. caltech.edu
Isotopically Tagged Cleavable Linkers: The synthesis of this compound reagents with incorporated stable isotopes (e.g., ¹³C or ¹⁵N) enables the use of isotope dilution mass spectrometry for absolute quantification. A quantitative chemoproteomic platform has been developed using isotopically tagged, photocleavable azido-biotin reagents. acs.org
Label-Free Quantification (LFQ): Advances in mass spectrometry and data analysis software are improving the accuracy and reliability of label-free quantification methods, which can be applied to samples enriched using this compound.
Q & A
Q. What is the role of the disulfide bond (SS) in Azide-SS-biotin, and how can its stability be experimentally validated?
The disulfide bond in this compound serves as a reducible linker, enabling controlled cleavage under reducing environments (e.g., intracellular glutathione). To validate its stability:
Q. How does the azide group in this compound facilitate bioorthogonal labeling, and what are the optimal reaction conditions?
The azide group undergoes copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with terminal alkynes to form stable triazole linkages. Key considerations:
Q. What methods are recommended for synthesizing and characterizing this compound?
Synthesis typically involves:
- Stepwise conjugation : (1) Biotinylation via NHS ester coupling, (2) disulfide bond introduction using dithiothreitol (DTT), and (3) azide functionalization.
- Characterization :
- HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
- Mass spectrometry (MALDI-TOF or ESI) to confirm molecular weight (404.56 g/mol) .
Advanced Research Questions
Q. How can contradictory data on this compound conjugation efficiency be resolved in complex biological systems?
Contradictions often arise from:
- Steric hindrance : Use flexible PEG spacers or optimize linker length (e.g., C2 vs. C6 spacers).
- Competing reactions : Pre-quench free thiols with iodoacetamide or maleimide derivatives.
- Quantitative analysis : Employ LC-MS/MS or streptavidin-based ELISA to validate labeling efficiency .
Q. What strategies mitigate undesired disulfide bond cleavage during this compound-based drug delivery?
- Stabilization : Encapsulate in redox-shielded nanoparticles (e.g., PEG-PLGA) to minimize extracellular cleavage.
- Triggered release : Design pH-sensitive carriers that release payloads only in low-pH lysosomal compartments.
- Validation : Use FRET-based probes to monitor real-time disulfide stability in vivo .
Q. How can researchers optimize the biotin-streptavidin interaction for high-specificity detection in crowded proteomic samples?
- Blocking : Pre-treat samples with free biotin (1–10 µM) to saturate endogenous biotin-binding proteins.
- Stringent washes : Use high-salt buffers (e.g., 0.5 M NaCl) and detergents (0.1% Tween-20) to reduce nonspecific binding.
- Multimodal detection : Combine biotin-streptavidin with fluorogenic azide-alkyne tags for dual validation .
Methodological Considerations
Q. What experimental controls are critical when using this compound in pull-down assays?
Include:
- Negative controls : Omit Cu(I) catalyst or use azide-free analogs to confirm click chemistry specificity.
- Reduction controls : Treat samples with 10 mM DTT to verify disulfide-dependent binding.
- Competition assays : Add excess free biotin (100 µM) to validate streptavidin-biotin interaction .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Standardization : Use NMR (¹H/¹³C) to validate structural consistency.
- Quality control : Perform HPLC trace analysis (≥95% purity) and FTIR to confirm azide (2100 cm⁻¹) and disulfide (500 cm⁻¹) peaks.
- Inter-lab validation : Share samples with collaborating labs for cross-verification .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound-based proteomics data?
- Normalization : Use total protein quantification (e.g., BCA assay) to adjust for loading differences.
- Multivariate analysis : Apply PCA or hierarchical clustering to identify disulfide-linked protein clusters.
- Reproducibility : Report mean ± SEM for triplicate experiments and use Cohen’s kappa to assess inter-annotator agreement in pull-down identifications .
Q. How can researchers ensure reproducibility in this compound conjugation protocols?
- Detailed documentation : Specify catalyst lot numbers, solvent purity, and reaction times.
- Open protocols : Share step-by-step workflows on platforms like Protocols.io .
- Reference standards : Include a commercially available biotin-azide (e.g., CAS 908007-17-0) as a positive control .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
